A Comprehensive Physicochemical and Analytical Guide to (4-Amino-2-methoxyphenyl)urea for Advanced Research
A Comprehensive Physicochemical and Analytical Guide to (4-Amino-2-methoxyphenyl)urea for Advanced Research
Abstract: This document provides an in-depth technical profile of (4-Amino-2-methoxyphenyl)urea (Molecular Formula: C₈H₁₁N₃O₂), a compound of interest for researchers in medicinal chemistry and drug development. The urea scaffold is a cornerstone in the design of therapeutic agents, valued for its unique hydrogen bonding capabilities which are crucial for molecular interactions with biological targets.[1] This guide details the compound's structural and physicochemical properties, outlines robust analytical methodologies for its characterization, discusses its synthesis and reactivity, and explores its potential applications based on the broader class of urea derivatives. All protocols and claims are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.
Compound Identification and Chemical Structure
The foundational step in any research endeavor is the unambiguous identification of the chemical entity. (4-Amino-2-methoxyphenyl)urea is a substituted phenylurea derivative with key functional groups that dictate its chemical behavior and potential biological activity.
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IUPAC Name: (4-amino-2-methoxyphenyl)urea
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Canonical SMILES: COC1=C(C=CC(=C1)N)NC(=O)N[2]
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InChI Key: WRYXNKICHQLRQN-UHFFFAOYSA-N[2]
The structure features a central urea moiety linked to a 2-methoxy aniline ring, with an additional amino group at the para-position. This arrangement of electron-donating groups (methoxy and amino) influences the electronic environment of the aromatic ring and the reactivity of the urea nitrogens.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is critical for designing experiments, developing formulations, and interpreting biological data. The key properties of (4-Amino-2-methoxyphenyl)urea are summarized below.
| Property | Value / Description | Significance in Research |
| Molecular Weight | 181.19 g/mol [3] | Essential for all stoichiometric calculations, solution preparation, and mass spectrometry analysis. |
| Monoisotopic Mass | 181.08513 Da[2] | Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Appearance | Solid (predicted) | Affects handling, storage, and the choice of dissolution methods. |
| XlogP (Predicted) | 0.1[2] | This low value suggests a high degree of hydrophilicity, indicating good potential solubility in aqueous buffers but potentially poor passive membrane permeability. |
| Solubility | Not experimentally determined. Predicted to be soluble in polar organic solvents and aqueous acids. | Directly impacts its utility in biological assays and formulation development. An experimental protocol for determination is provided in Section 3.4. |
| pKa | Not experimentally determined. | The presence of two amino groups and the urea moiety results in multiple pKa values, which govern the compound's charge state at different physiological pHs. This is critical for receptor binding, solubility, and ADME properties. |
| Melting Point | Not experimentally determined. | A sharp melting point is a primary indicator of purity. An experimental protocol for its determination is provided in Section 3.4. |
Analytical Characterization and Quality Control Workflow
Ensuring the identity, purity, and stability of a research compound is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required.
Caption: Analytical workflow for comprehensive characterization.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol establishes the purity of (4-Amino-2-methoxyphenyl)urea using a standard reversed-phase HPLC method. The choice of a C18 column is based on its proven efficacy for retaining and separating moderately polar aromatic compounds.
Objective: To determine the purity of the analyte to be ≥95% for use in biological assays.
Methodology:
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System Preparation:
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HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
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Column Temperature: 30 °C.
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Flow Rate: 1.0 mL/min.[4]
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Detection Wavelength: 254 nm (or scan for λmax, expected around 230-280 nm).[4][5]
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Sample Preparation:
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Prepare a stock solution of (4-Amino-2-methoxyphenyl)urea at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
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Further dilute to a working concentration of 50 µg/mL using the same diluent.
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Chromatographic Run:
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Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
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Inject 10 µL of the sample solution.
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Run a linear gradient:
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0-15 min: 5% to 95% B.
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15-18 min: Hold at 95% B.
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18-19 min: 95% to 5% B.
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19-25 min: Hold at 5% B (re-equilibration).
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.
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The system suitability is confirmed if the relative standard deviation (RSD) for replicate injections is ≤1.0%.[6]
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Protocol: Structural Verification by NMR Spectroscopy
NMR spectroscopy is indispensable for unambiguous structural confirmation. While an actual spectrum requires experimental acquisition, the expected chemical shifts and multiplicities can be predicted based on the known structure.
Objective: To confirm that the chemical structure of the synthesized compound matches that of (4-Amino-2-methoxyphenyl)urea.
¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons (3H): Expect three signals in the δ 6.0-7.5 ppm range. The specific coupling patterns (doublets, doublet of doublets) will depend on the substitution pattern.
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Amine Protons (Ar-NH₂, 2H): A broad singlet, typically in the δ 4.0-5.5 ppm range.
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Urea Protons (NH-CO-NH₂, 3H): Two distinct broad singlets, one for the Ar-NH and one for the terminal -NH₂. These can range from δ 5.5 to 8.5 ppm.
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Methoxy Protons (O-CH₃, 3H): A sharp singlet around δ 3.7-3.9 ppm.
¹³C NMR (100 MHz, DMSO-d₆):
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Carbonyl Carbon (C=O): A signal in the δ 155-160 ppm range.
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Aromatic Carbons (6C): Six signals in the δ 100-155 ppm range. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.
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Methoxy Carbon (O-CH₃): A signal around δ 55-60 ppm.
Experimental Note: The analysis of urea derivatives by NMR can be performed in various deuterated solvents like DMSO-d₆ or CDCl₃.[7] The choice of solvent can affect the chemical shifts, particularly of the exchangeable NH protons.
Protocol: Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity.
Objective: To verify that the compound's mass corresponds to the molecular formula C₈H₁₁N₃O₂.
Methodology:
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System: An LC-MS system equipped with an Electrospray Ionization (ESI) source.
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Sample Infusion: Infuse the 50 µg/mL sample solution directly into the mass spectrometer.
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Data Acquisition: Acquire data in both positive and negative ion modes.
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Expected Ions: [2]
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[M+H]⁺ (Positive Mode): m/z 182.09
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[M+Na]⁺ (Positive Mode): m/z 204.07
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[M-H]⁻ (Negative Mode): m/z 180.08
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Protocols: Determination of Key Physicochemical Properties
Melting Point Determination:
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Load a small amount of dry, crystalline sample into a capillary tube.
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Place the tube in a calibrated melting point apparatus.
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Heat at a rate of 1-2 °C per minute near the expected melting point.
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Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.
Aqueous Solubility (Shake-Flask Method):
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Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Centrifuge the suspension to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred.
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Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.
Synthesis and Chemical Reactivity
Urea derivatives are commonly synthesized through the reaction of an amine with an isocyanate.[3] This method is efficient and allows for the creation of a diverse range of symmetrical and unsymmetrical ureas.[8]
Caption: A plausible synthetic route to the target compound.
Reactivity Insights: The molecule possesses three nucleophilic nitrogen atoms: the two urea nitrogens and the aromatic amino nitrogen.[3] The nucleophilicity of the urea nitrogens is somewhat attenuated due to resonance with the adjacent carbonyl group. The aromatic amine is a key site for further functionalization, while the urea moiety can participate in extensive hydrogen bonding, a critical feature for its interaction with biological macromolecules.[1]
Potential Research Applications
While specific biological data for (4-Amino-2-methoxyphenyl)urea is limited, the broader class of urea-containing compounds has shown significant therapeutic potential across multiple domains. This compound serves as a valuable scaffold for further chemical elaboration.
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Enzyme Inhibition: The urea moiety is a key structural feature in numerous approved kinase inhibitors (e.g., Sorafenib) and other enzyme inhibitors.[1][9] It acts as a hydrogen bond donor and acceptor, anchoring the molecule in the active site of enzymes. This compound could be explored as an inhibitor for targets like histone deacetylases (HDACs) or penicillin-binding proteins.[10][11]
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Anticancer Research: Many urea derivatives exhibit potent antiproliferative effects.[9][10] They can induce cell cycle arrest and apoptosis in cancer cell lines. This scaffold could be a starting point for developing novel agents against various malignancies, including colorectal cancer.[10]
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Antimicrobial Drug Development: Phenyl ureas have been identified as adjuvants for β-lactam antibiotics against resistant bacteria like MRSA.[11] The structural features of (4-Amino-2-methoxyphenyl)urea make it a candidate for screening against bacterial and fungal pathogens.[12]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any laboratory chemical.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[15]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14]
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Hazardous Decomposition: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[13][14]
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First Aid:
Conclusion
(4-Amino-2-methoxyphenyl)urea is a chemical scaffold with significant potential for drug discovery and development. Its physicochemical profile, characterized by high polarity and multiple hydrogen bonding sites, makes it an attractive starting point for designing molecules that can effectively interact with biological targets. This guide provides the foundational knowledge and robust analytical protocols necessary for researchers to confidently incorporate this compound into their studies, ensuring data integrity and advancing the search for novel therapeutic agents.
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